molecular formula C15H22N2O4S B4533189 4-[(3-propoxypiperidin-1-yl)carbonyl]benzenesulfonamide

4-[(3-propoxypiperidin-1-yl)carbonyl]benzenesulfonamide

Cat. No. B4533189
M. Wt: 326.4 g/mol
InChI Key: LGOMZMWMZONFQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves multistep reactions starting from substituted benzaldehydes or similar precursors. For example, compounds related to 4-[(3-propoxypiperidin-1-yl)carbonyl]benzenesulfonamide have been synthesized using a starting point of 2-(4-substitutedbenzylidene)-2,3-dihydro-1H-inden-1-one, followed by reactions including esterification, hydrazinolysis, and finally reacting with benzaldehyde derivatives to yield the target compounds. These methods demonstrate the complexity and versatility of synthetic routes available for such sulfonamides (Mustafa et al., 2016).

Molecular Structure Analysis

The molecular structure and electronic properties of benzenesulfonamides, including their substituents, significantly influence their bioactivity and interaction with biological targets. Techniques such as X-ray crystallography have provided insights into the crystal structures, showcasing how π–π interactions and hydrogen bonding contribute to the stabilization of these molecules in solid-state (Mohamed-Ezzat et al., 2023). Additionally, Density Functional Theory (DFT) calculations have been utilized to explore their electronic structures, aiding in the understanding of their spectral properties and reactivity (Akram et al., 2019).

Chemical Reactions and Properties

Benzenesulfonamides can undergo various chemical reactions, highlighting their reactivity and potential for modification. For instance, the ureido-substitution on benzenesulfonamides significantly influences their inhibitory activity against carbonic anhydrases, suggesting that chemical modifications can tailor these molecules for specific biological targets (Pacchiano et al., 2011).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structure, are crucial for understanding the behavior of these compounds under different conditions. The incorporation of specific functional groups can alter these properties, affecting their biological activity and solubility in various solvents.

Chemical Properties Analysis

The chemical properties of 4-[(3-propoxypiperidin-1-yl)carbonyl]benzenesulfonamide derivatives, such as their ability to inhibit carbonic anhydrase isoforms, are central to their potential therapeutic applications. Inhibitory activity against specific isoforms, such as hCA I, II, IX, and XII, has been demonstrated, with some compounds showing selectivity towards tumor-associated isoforms, making them candidates for cancer therapy (Sitaram et al., 2014).

properties

IUPAC Name

4-(3-propoxypiperidine-1-carbonyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-2-10-21-13-4-3-9-17(11-13)15(18)12-5-7-14(8-6-12)22(16,19)20/h5-8,13H,2-4,9-11H2,1H3,(H2,16,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOMZMWMZONFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1CCCN(C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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